molecular formula C6H3N5O2 B3354854 9H-[1,2,4]oxadiazolo[3,2-f]purin-2-one CAS No. 61284-00-2

9H-[1,2,4]oxadiazolo[3,2-f]purin-2-one

Cat. No. B3354854
CAS RN: 61284-00-2
M. Wt: 177.12 g/mol
InChI Key: YNUAHXQAVBMIGJ-UHFFFAOYSA-N
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Description

9H-[1,2,4]oxadiazolo[3,2-f]purin-2-one is a chemical compound that belongs to the class of heterocyclic aromatic compounds known as oxadiazoles . Oxadiazoles are a class of compounds that contain a five-membered heterocyclic ring system, consisting of two carbon atoms, two nitrogen atoms, and one oxygen atom . They are known to appear in a variety of pharmaceutical drugs .


Synthesis Analysis

The synthesis of oxadiazoles, including 9H-[1,2,4]oxadiazolo[3,2-f]purin-2-one, can be achieved through several methods. One method involves the reaction of amidoximes with acid chlorides or other reactive derivatives of carboxylic acids in a basic medium . This chemical transformation proceeds via the generation of O-acyl amidoximes, which further undergo heterocyclization . Another method is based on 1,3-dipolar cycloaddition of nitrile oxides to nitriles .


Molecular Structure Analysis

The molecular formula of 9H-[1,2,4]oxadiazolo[3,2-f]purin-2-one is C6H3N5O2 . The structure consists of a five-membered heterocyclic ring system, which includes two carbon atoms, two nitrogen atoms, and one oxygen atom .


Chemical Reactions Analysis

Oxadiazoles, including 9H-[1,2,4]oxadiazolo[3,2-f]purin-2-one, serve as a convenient precursor for the generation of other heterocyclic and acyclic compounds via thermal and photochemical ring cleavages or reactions with various nucleophilic reagents . These processes typically proceed under harsh conditions and, in many cases, are characterized by low or moderate yields of products .


Physical And Chemical Properties Analysis

The molecular weight of 9H-[1,2,4]oxadiazolo[3,2-f]purin-2-one is 177.12000 . It has a density of 2.29g/cm3 and a boiling point of 509ºC at 760 mmHg .

properties

IUPAC Name

9H-[1,2,4]oxadiazolo[3,2-f]purin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3N5O2/c12-6-10-5-3-4(8-1-7-3)9-2-11(5)13-6/h1-2H,(H,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNUAHXQAVBMIGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1)C3=NC(=O)ON3C=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60315001
Record name 9H-[1,2,4]oxadiazolo[3,2-f]purin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60315001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9H-[1,2,4]oxadiazolo[3,2-f]purin-2-one

CAS RN

61284-00-2
Record name NSC290946
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=290946
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9H-[1,2,4]oxadiazolo[3,2-f]purin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60315001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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